MitoTracker Deep Red FM: A Technical Guide for Cellular Imaging
MitoTracker Deep Red FM: A Technical Guide for Cellular Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of MitoTracker Deep Red FM, a fluorescent probe essential for the visualization and analysis of mitochondria in living and fixed cells. This document details the spectral properties, experimental protocols, and underlying mechanisms of this widely used mitochondrial stain.
Core Principles of MitoTracker Deep Red FM
MitoTracker Deep Red FM is a cell-permeant, far-red fluorescent dye that selectively accumulates in mitochondria. Its mechanism of action involves the passive diffusion across the plasma membrane and subsequent covalent binding to mitochondrial proteins through reaction with free thiol groups of cysteine residues.[1][2][3] This covalent linkage ensures that the probe is well-retained within the mitochondria, even after cell fixation and permeabilization procedures, making it a robust tool for a variety of cellular imaging applications.[4][5][6][7] The initial accumulation of the dye within the mitochondria is dependent on the mitochondrial membrane potential.[3]
Spectral Properties
MitoTracker Deep Red FM exhibits excitation and emission maxima in the far-red region of the spectrum, minimizing interference from autofluorescence commonly observed in biological samples at shorter wavelengths. This makes it an ideal candidate for multiplexing experiments with other fluorescent probes.
| Property | Value | Reference |
| Excitation Maximum | 644 nm | [2][3][4][5][8][9][10][11] |
| Emission Maximum | 665 nm | [2][3][4][5][8][9][10][11] |
| Recommended Excitation Laser | 633 nm or 640 nm | [8][12] |
| Recommended Emission Filter | 660/20 nm bandpass | [12] |
Experimental Protocols
The following protocols provide a detailed methodology for the use of MitoTracker Deep Red FM in common cell biology applications. It is important to note that optimal conditions may vary depending on the cell type and experimental setup, and therefore, some optimization may be required.
I. Reagent Preparation
1. Stock Solution (1 mM):
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To prepare a 1 mM stock solution, dissolve 50 µg of lyophilized MitoTracker Deep Red FM in 92 µL of high-quality, anhydrous dimethyl sulfoxide (DMSO).[1][2][3][11]
-
Vortex briefly to ensure the dye is fully dissolved.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C, protected from light.[2][13]
2. Working Solution (20-500 nM):
-
On the day of the experiment, prepare a working solution by diluting the 1 mM stock solution in a suitable buffer or pre-warmed serum-free culture medium.[1][2][3]
-
The optimal concentration of the working solution can range from 20 nM to 500 nM and should be determined empirically for each cell type and application.[2][3][4][13] For initial experiments, a concentration of 100-200 nM is a good starting point.[1][14]
II. Staining Protocol for Adherent Cells (for Fluorescence Microscopy)
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Cell Culture: Plate adherent cells on sterile glass coverslips or in glass-bottom dishes and culture until they reach the desired confluency.
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Preparation of Staining Solution: Prepare the MitoTracker Deep Red FM working solution in pre-warmed (37°C) serum-free medium or an appropriate buffer (e.g., PBS).
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Cell Staining:
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Washing:
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Imaging: The cells can now be imaged live using a fluorescence microscope equipped with appropriate filters for far-red fluorescence.
III. Staining Protocol for Suspension Cells (for Flow Cytometry)
-
Cell Preparation:
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Harvest suspension cells by centrifugation (e.g., 300-400 x g for 5 minutes).
-
Wash the cells once with pre-warmed serum-free medium or PBS.
-
Resuspend the cells in the same medium at a concentration of approximately 1 x 10^6 cells/mL.[1]
-
-
Cell Staining:
-
Washing:
-
Centrifuge the cells to pellet them.
-
Discard the supernatant and wash the cells twice with fresh, pre-warmed medium or buffer.[1]
-
-
Resuspension and Analysis:
-
Resuspend the final cell pellet in a suitable buffer for flow cytometry analysis.
-
Analyze the cells on a flow cytometer using a 633 nm or 640 nm excitation laser and an appropriate emission filter.[8]
-
IV. Fixation and Permeabilization (Optional)
MitoTracker Deep Red FM is well-retained after fixation, allowing for subsequent immunocytochemistry or other multiplexing applications.[4][5][7]
-
Fixation:
-
Washing: Wash the fixed cells three times with PBS.
-
Permeabilization (if required for subsequent antibody staining):
-
Incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.25% Triton X-100 in PBS) for 10-15 minutes at room temperature.
-
Wash the cells again with PBS before proceeding with further staining.
-
Visualizing Experimental Workflows
The following diagrams illustrate the key steps in the experimental protocols for using MitoTracker Deep Red FM.
Caption: Workflow for staining adherent cells with MitoTracker Deep Red FM.
Caption: Workflow for staining suspension cells with MitoTracker Deep Red FM.
Signaling Pathway and Cellular Context
MitoTracker Deep Red FM does not directly participate in or report on specific signaling pathways. Instead, it serves as a structural marker for mitochondria. By providing clear visualization of mitochondrial morphology, distribution, and mass, it enables researchers to study the impact of various signaling events and drug treatments on mitochondrial health and dynamics. For instance, changes in mitochondrial morphology (e.g., fission and fusion), which are often linked to cellular processes like apoptosis, can be effectively monitored using this probe.
The covalent labeling of mitochondrial proteins by MitoTracker Deep Red FM makes it a stable marker, allowing for the investigation of mitochondrial dynamics over time and in conjunction with other cellular markers. This is particularly valuable in studies of neurodegenerative diseases, cancer, and metabolic disorders, where mitochondrial dysfunction is a key pathological feature.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. MitoTracker Deep Red FM | Fluorescent Dye | 873315-86-7 | Invivochem [invivochem.com]
- 3. MitoTracker Deep Red FM | TargetMol [targetmol.com]
- 4. MitoTracker® Deep Red FM (#8778) Datasheet With Images | Cell Signaling Technology [cellsignal.com]
- 5. MitoTracker® Deep Red FM, Mitochondrial Deep Red Fluorescent Probe - Amerigo Scientific [amerigoscientific.com]
- 6. 101.200.202.226 [101.200.202.226]
- 7. MitoTracker™ Deep Red FM Dye, for flow cytometry - FAQs [thermofisher.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Spectral characteristics of the MitoTracker probes—Table 12.2 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. adooq.com [adooq.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Spectrum [MitoTracker Deep Red FM] | AAT Bioquest [aatbio.com]
- 13. media.cellsignal.com [media.cellsignal.com]
- 14. researchgate.net [researchgate.net]
- 15. MitoTracker® Deep Red FM | Cell Signaling Technology [cellsignal.com]
